2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a bicyclic core combining thiazole and pyrimidine rings. Its structure includes a 4-ethoxyphenyl substituent at position 3, a thioxo group at position 2, and an acetamide moiety at position 5 linked to an m-tolyl group (C-methylated phenyl). The ethoxy group (OCH₂CH₃) and m-tolyl (C₆H₄CH₃-3) substituents are critical for modulating electronic and steric properties, influencing solubility, bioavailability, and target interactions .
Synthetic routes likely involve condensation of substituted thioureas with α,β-unsaturated ketones, followed by alkylation with chloroacetamide derivatives, as seen in analogous compounds . The compound’s molecular weight is estimated at ~470 g/mol based on structurally similar analogs .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXTEKNMKDQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide , with the CAS number 1021225-94-4 , belongs to a class of thiazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S3 |
| Molecular Weight | 484.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The structural complexity of this compound is characterized by the presence of multiple functional groups, including a thiazolo[4,5-d]pyrimidine core and an ethoxyphenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives containing thiazole and pyrimidine rings have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A related study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that the thiazolo-pyrimidine framework may inhibit key enzymes involved in mycolic acid biosynthesis .
- Mechanism of Action : The mechanism often involves competitive inhibition at enzyme active sites or disruption of critical metabolic pathways in bacteria .
Anticancer Potential
Emerging data suggest that this compound may also possess anticancer properties:
- Cell Line Studies : Preliminary investigations have indicated that certain thiazolopyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Targeting Enzymatic Pathways : The ability of these compounds to bind to specific enzymes involved in cancer metabolism has been proposed as a therapeutic strategy .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated several thiazole-pyrimidine derivatives for their antimicrobial efficacy using agar dilution methods. The most active compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like gentamicin .
Study 2: Anticancer Activity
In a recent investigation published in MDPI (2023), researchers explored the effects of similar compounds on various cancer cell lines. The study reported that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation .
Comparison with Similar Compounds
Key Observations :
Common Pathways
- Alkylation of Thiol Intermediates: describes alkylation of 2-thiopyrimidin-4-ones with chloroacetamides under basic conditions (K₂CO₃/ethanol), yielding analogs in 68–91% yields .
- Condensation Reactions : utilized reflux with sodium acetate in acetic acid/anhydride to form thiazolopyrimidines (78% yield), suggesting similar conditions for the target compound .
Yield and Purity Considerations
- Quinazolinone derivatives () achieved 68–91% yields via nucleophilic substitution, while thiazolopyrimidines () required longer reaction times (8–10 hours) for comparable yields .
Cytotoxicity Screening
- highlights the microculture tetrazolium (MTT) assay for evaluating cytotoxicity in human tumor cell lines. Similar thiazolopyrimidines (e.g., ) likely undergo such screening .
- The 4-ethoxyphenyl group may enhance DNA intercalation or kinase inhibition compared to methoxy or methyl analogs, as seen in pyrimidine-based anticancer agents .
Structure-Activity Relationships (SAR)
Q & A
Q. What are the recommended synthetic routes for preparing this thiazolo-pyrimidine derivative, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation reactions involving thioxo-pyrimidine precursors and functionalized acetamides. A typical protocol involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The reaction is monitored by TLC, and the product is recrystallized from ethyl acetate/ethanol (3:2) to yield crystals suitable for X-ray diffraction . Optimization includes adjusting the molar ratio of reactants (1:1.5 for aldehyde derivatives) and using sodium acetate as a catalyst to enhance cyclization efficiency.
Q. How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The central pyrimidine ring adopts a flattened boat conformation, with deviations of 0.224 Å from planarity observed at the chiral C5 atom. Dihedral angles between fused thiazolopyrimidine and aromatic rings (e.g., 80.94° for a benzene ring) confirm steric and electronic interactions. Hydrogen bonding networks (C–H···O) stabilize the crystal lattice, as shown in SC-XRD data .
Q. What preliminary assays are used to evaluate its biological activity?
In vitro hypoglycemic activity can be assessed using glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1), while cytotoxicity is tested via MTT assays on human cancer cell lines. For antimicrobial screening, disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are employed. Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide initial activity profiles .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., α-glucosidase for hypoglycemic activity) identifies binding affinities. Pharmacophore modeling (using Schrödinger Suite) optimizes substituent positions on the m-tolyl or ethoxyphenyl groups to improve target interactions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Hypothesis-driven SAR : Systematically vary substituents (e.g., replace ethoxy with methoxy or halogen groups) and correlate changes with activity trends.
- Crystallographic validation : Compare SC-XRD data of active/inactive analogs to identify conformational differences affecting binding.
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) to distinguish steric vs. electronic effects .
Q. How can reaction mechanisms for thiazole ring formation be elucidated?
Mechanistic studies use isotopic labeling (e.g., ³⁵S-thiourea) and intermediate trapping (via LC-MS). For example, the thiazole ring forms via nucleophilic attack of a sulfur atom on a carbonyl carbon, followed by cyclization. Kinetic isotope effects (KIE) and Arrhenius plots (Eₐ calculation) differentiate stepwise vs. concerted pathways .
Q. What advanced techniques characterize degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
